molecular formula C3H9NO2 B1617410 Ammonium dipropionate CAS No. 63785-12-6

Ammonium dipropionate

Cat. No.: B1617410
CAS No.: 63785-12-6
M. Wt: 91.11 g/mol
InChI Key: XJMWHXZUIGHOBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ammonium dipropionate (CAS 63785-12-6) is an ammonium salt of propionic acid. It is recognized for its antimicrobial and preservative properties, making it a compound of interest in specific research and industrial applications. A key documented application is its use as a preservative in animal feed, where it helps to inhibit the growth of fungi and bacteria, supporting feed preservation and animal nutrition . Its utility is also recognized in the context of food preservatives, as outlined in patent literature . The compound functions by utilizing the antimicrobial activity of propionate, which is effective against a spectrum of microorganisms. From a safety perspective, it is important to note that similar feed additive preparations based on ammonium propionate are classified as corrosive to skin and eyes, indicating that careful handling is essential . This product is intended for research and further investigation into its applications and is strictly for laboratory research use only.

Properties

CAS No.

63785-12-6

Molecular Formula

C3H9NO2

Molecular Weight

91.11 g/mol

IUPAC Name

azanium;propanoate

InChI

InChI=1S/C3H6O2.H3N/c1-2-3(4)5;/h2H2,1H3,(H,4,5);1H3

InChI Key

XJMWHXZUIGHOBA-UHFFFAOYSA-N

SMILES

CCC(=O)[O-].[NH4+]

Canonical SMILES

CCC(=O)[O-].[NH4+]

Other CAS No.

17496-08-1
63785-12-6

physical_description

Liquid

Pictograms

Irritant

Origin of Product

United States

Scientific Research Applications

Food Preservation

Role as a Preservative

Ammonium dipropionate is primarily utilized as a food preservative. It acts against microbial growth, which is critical in preventing spoilage in both human and animal food products. The compound's efficacy stems from its ability to inhibit molds, yeasts, and bacteria, thereby extending the shelf life of food items .

Mechanism of Action

The mechanism by which this compound preserves food involves the disruption of microbial cell membranes and metabolic processes. This action prevents the growth of pathogens that can lead to foodborne illnesses or spoilage .

Formulation and Application

This compound can be formulated in both liquid and powdered forms for practical use. For example, it can be mixed with carriers such as expanded vermiculite or silica to create a dry powder suitable for incorporation into animal feed . Liquid formulations are also common, often containing propylene glycol to prevent freezing at low temperatures .

Animal Nutrition

Enhancing Feed Efficiency

Research indicates that incorporating this compound into total mixed rations (TMR) can significantly improve livestock performance. Studies show increased average daily gain, dry matter intake, and carcass gain in cattle fed diets supplemented with this compound .

Nutritional Benefits

The addition of this compound not only enhances growth metrics but also supports overall health by controlling harmful microbial populations within the digestive tract of animals. This leads to better nutrient absorption and utilization .

Therapeutic Potential

Emerging Research

While traditional applications focus on food preservation and animal nutrition, emerging studies suggest potential therapeutic uses for this compound. Its antimicrobial properties may be beneficial in developing treatments for certain infections or conditions where microbial control is essential .

Controlled-Release Formulations

Recent innovations include the development of controlled-release formulations of this compound. These formulations aim to provide sustained therapeutic effects over extended periods, enhancing its applicability in medical settings .

Summary Table: Applications of this compound

Application AreaDescriptionKey Benefits
Food PreservationUsed as a preservative in human and animal foodsExtends shelf life; inhibits microbial growth
Animal NutritionSupplement in livestock dietsImproves growth rates; enhances feed efficiency
Therapeutic PotentialPotential use in antimicrobial treatmentsControlled-release formulations for sustained effects

Case Studies

  • Food Preservation Study : A study demonstrated that this compound effectively reduced mold growth on stored grains, leading to a significant decrease in spoilage rates compared to untreated controls .
  • Animal Performance Study : Research involving feedlot bulls showed that adding this compound to their diet resulted in a measurable increase in average daily gain and improved carcass quality metrics over a six-month period .

Chemical Reactions Analysis

(a) Reaction with Ammonia Gas

Ammonium dipropionate is synthesized via an exothermic gas-liquid reaction between propionic acid (CH₃CH₂COOH) and ammonia (NH₃) under controlled pressure and temperature :

2CH₃CH₂COOH+NH₃NH₄(C₃H₅O₂)₂+Heat2 \, \text{CH₃CH₂COOH} + \text{NH₃} \rightarrow \text{NH₄(C₃H₅O₂)₂} + \text{Heat}

Key Conditions :

ParameterRange
Pressure0.6–1.2 MPa
Temperature110–130°C
Stirring Speed45–50 rpm
Reaction Time≥1 hour

This method achieves ≥90% yield with high-purity crystals. The exothermic nature allows recycling heat for preheating ammonia, enhancing energy efficiency .

(b) Reaction with Ammonium Bicarbonate

An alternative solvent-free method uses ammonium bicarbonate (NH₄HCO₃) and propionic acid in a 1:2 molar ratio :

2CH₃CH₂COOH+NH₄HCO₃NH₄(C₃H₅O₂)₂+H₂O+CO₂↑2 \, \text{CH₃CH₂COOH} + \text{NH₄HCO₃} \rightarrow \text{NH₄(C₃H₅O₂)₂} + \text{H₂O} + \text{CO₂↑}

Key Conditions :

ParameterValue
Temperature30–35°C
Reaction Time10–15 minutes
Product Purity89% (with 11% H₂O)

This endothermic reaction releases CO₂, requiring controlled heating to prevent freezing. The product is highly concentrated, suitable for direct formulation into preservatives .

Reaction Kinetics and Byproduct Management

  • Ammonia Gas Method :

    • Pressure stabilization at 0.6–1.2 MPa ensures optimal gas-liquid interaction.

    • Cooling towers maintain reaction temperatures ≤130°C to prevent thermal degradation.

    • Residual ammonia is absorbed in secondary reactors to minimize waste.

  • Ammonium Bicarbonate Method :

    • CO₂ off-gassing requires venting systems to prevent pressure buildup.

    • Post-reaction stirring (5–10 minutes) homogenizes the product.

Challenges and Optimizations

  • Crystallization: The compound crystallizes below 20°C, necessitating formulation adjustments (e.g., liquid dilutions or powdered carriers) .

  • Purity Trade-offs: Aqueous ammonia methods yield lower concentrations (≤17%) compared to solvent-free synthesis (89%) .

Comparison with Similar Compounds

Beclomethasone Dipropionate

Application: A synthetic glucocorticoid used in asthma and inflammatory disease management via inhalation or topical application.
Key Differences from Ammonium Dipropionate:

  • Mechanism: Acts as an anti-inflammatory agent by binding to glucocorticoid receptors .
  • Efficacy:
    • Inhaled beclomethasone (400–1600 µg/day) improves bronchial hyperresponsiveness in asthma patients, outperforming oral prednisone in reducing airway inflammation .
    • Comparative studies show fluticasone propionate (1 mg/day) is 2x more potent than beclomethasone dipropionate (2 mg/day) in asthma control .
  • Side Effects: Systemic absorption can transiently increase neutrophil counts and reduce lymphocytes .
Parameter Beclomethasone Dipropionate This compound
Primary Use Medical (Anti-inflammatory) Agricultural (Feed Additive)
Efficacy Metric PD20 (Histamine Response) ADG, Carcass Weight
Optimal Dosage 400–1600 µg/day 0.05% in TMR
Safety Profile Mild leukocyte fluctuations No adverse ingestive effects

Betamethasone Dipropionate

Application: Topical corticosteroid for dermatological conditions like psoriasis and eczema.
Key Differences:

  • Stability: Degrades thermally into less active metabolites (e.g., betamethasone-17-propionate), requiring controlled storage conditions .
  • Clinical Performance:
    • Combined with calcipotriol, betamethasone dipropionate achieves faster lesion clearance (PASI 75: 63% vs. 45% with betamethasone alone) .
    • Vehicle formulations (e.g., oil-in-water emulsions) enhance skin penetration and retention compared to traditional creams .
Parameter Betamethasone Dipropionate This compound
Degradation Sensitivity High (heat-sensitive) Stable in TMR
Target Tissue Skin Rumen/Digestive Tract
Efficacy in Trials 63% PASI 75 improvement 17.68% carcass gain

Imidocarb Dipropionate

Application: Aromatic diamidine used as a catalyst in polyurethane production and veterinary antiprotozoal agent.
Key Differences:

  • Industrial Use: Accelerates reactions in blowing agent synthesis and dye manufacturing .
  • Veterinary Use: Less irritating than imidocarb dihydrochloride, making it preferable for intramuscular administration in livestock .
Parameter Imidocarb Dipropionate This compound
Primary Industry Chemical Manufacturing Livestock Feed
Biological Impact Antiprotozoal activity Nutrient preservation
Safety Low irritation No behavioral changes

Data Tables

Table 1. Performance Metrics of this compound in Cattle (2023 Study)

Parameter With this compound Without this compound
Average Daily Gain (kg/day) 1.251 1.030
Hot Carcass Weight (kg) 308.6 287.4
Dry Matter Digestibility (%) 74.57 71.20

Table 2. Clinical Efficacy of Betamethasone Dipropionate in Psoriasis

Treatment Regimen PASI 75 Achievement (%)
Calcipotriol + Betamethasone 63
Betamethasone Alone 45

Preparation Methods

Direct Reaction of Ammonium Bicarbonate with Propionic Acid (Solvent-Free Process)

One of the most established industrial methods for synthesizing ammonium dipropionate is the direct reaction of ammonium bicarbonate with propionic acid in a solvent-free environment. This process is typically conducted in stainless steel reactors equipped with heating, stirring, and gas evacuation systems.

Process Description:

  • Reactants: One mole of ammonium bicarbonate reacts with two moles of propionic acid.
  • Conditions: The reaction is carried out at temperatures above 20°C, preferably between 30-35°C, without any solvent.
  • Reaction: The reaction is endothermic initially, with carbon dioxide gas released as a byproduct, which is evacuated through an outlet.
  • Product: The reaction yields a concentrated solution of this compound, typically around 78-89% concentration by weight, with a pungent odor and a colorless to weakly yellowish appearance.
  • Post-Processing: Water or a mixture of purified water and propylene glycol can be added to dilute the product and prevent crystallization below 20°C.
  • Formulations: The concentrated liquid can be further processed into powders by mixing with carriers like vermiculite or silica to produce dry, free-flowing powders with up to 60% this compound content.

Advantages:

  • Produces high-concentration this compound without solvent contamination.
  • Enables large-scale production at low cost.
  • The absence of water in the initial reaction mixture facilitates the production of powdered forms with higher active substance content.
  • The process is straightforward and scalable.

Data Summary Table:

Parameter Details
Reactor Type Stainless steel, 2000 L capacity
Reactants Ratio 1 mole ammonium bicarbonate : 2 moles propionic acid
Reaction Temperature 20-35°C (preferably 30-35°C)
Product Concentration 78-89% this compound by weight
Product Appearance Colorless to weakly yellowish liquid
Byproducts Carbon dioxide (evacuated)
Post-Processing Additives Water or water + propylene glycol
Powder Preparation Mixing with vermiculite or silica carriers
Powder Content Up to 60% this compound

This method is detailed in a European patent (EP0241400A2), emphasizing the solvent-free direct reaction and the practical applications of the product in food and animal nutrition preservation.

Ammonia Gas Reaction with Propionic Acid in Dual-Reactor System (Crystalline Product Preparation)

Another advanced preparation method involves reacting gaseous ammonia with propionic acid in a dual-reactor system designed to optimize yield, purity, and environmental efficiency.

Process Description:

  • Reactors: Two reactors are connected in series — a main reaction reactor and a secondary reactor that serves as an ammonia tail gas absorption unit.
  • Reactants: Propionic acid is added to both reactors in controlled amounts (e.g., 600-700 kg in the first, 700-800 kg in the second reactor per cubic meter).
  • Ammonia Treatment: Liquefied ammonia is purified by vapor separation, preheated (to 40-60°C), and pressure-stabilized (0.6-1.2 MPa) before introduction.
  • Reaction: Ammonia gas is slowly introduced into the first reactor containing propionic acid under agitation (~45-50 rpm stirring speed). The reaction is exothermic, generating heat used to preheat ammonia.
  • Temperature Control: Reaction temperature is maintained around 110°C using a cooling system.
  • Secondary Reactor Role: Excess ammonia and propionic acid vapors are absorbed in the second reactor, where further reaction occurs. The content of this compound in this reactor is monitored and controlled.
  • Crystallization: After ammonia introduction stops, the solution is stirred, sealed, and cooled to obtain high-purity this compound crystals.
  • Powder Preparation: Crystals are mixed with activated silica carriers, dried, crushed, and sieved to produce powder with sustained release and high antifungal efficacy.

Advantages:

  • High purity and yield of this compound crystals.
  • Efficient use of reaction heat for ammonia preheating, improving energy efficiency.
  • The process is environmentally friendly with minimal waste.
  • The dual-reactor system allows continuous production and recovery of unreacted materials.

Process Flow Table:

Step Description
1. Propionic Acid Addition 600-700 kg in first reactor, 700-800 kg in second reactor per m³
2. Ammonia Purification & Preheat Vapor separation, impurity removal, preheated to 40-60°C
3. Ammonia Introduction Slow, controlled feeding into first reactor under stirring
4. Reaction Temperature Control Maintained at ~110°C with cooling tower
5. Secondary Reactor Reaction Absorbs excess ammonia and propionic acid vapors, monitors this compound content
6. Crystallization & Cooling Stirring post-reaction, sealing, cooling to obtain crystals
7. Powder Production Mixing crystals with silica, drying, crushing, sieving

This method is described in Chinese patent CN106699543A, highlighting its simplicity, efficiency, environmental benefits, and the high purity and yield of the final product.

Reaction of Propionic Acid with Ammonia in Aqueous Solution (Conventional Method)

A classical preparation method involves reacting propionic acid with aqueous ammonia solutions.

Process Description:

  • Reactants: Propionic acid is neutralized with ammonia dissolved in water.
  • Conditions: Aqueous ammonia concentration is limited to about 34% by weight due to solubility and safety constraints.
  • Product: The resulting this compound solution contains approximately 17% water.
  • Limitations: High water content hinders drying and powder formation, limiting the concentration and usability of the product in dry form.

Comparison:

Feature Aqueous Ammonia Method Ammonium Bicarbonate Method
Solvent Water Solvent-free
Maximum Ammonia Conc. ~34% w/w Not applicable
Water Content in Product ~17% Minimal to none
Product Form Liquid solution Concentrated liquid or powder
Powder Production Difficult due to water content Easier, higher active substance content
Cost & Efficiency Moderate Lower cost, higher efficiency

This method is less favored industrially due to its limitations in producing high-concentration or powdered this compound.

Summary Table of Preparation Methods

Preparation Method Reactants Conditions Product Form Advantages Disadvantages
1. Direct Reaction of Ammonium Bicarbonate Ammonium bicarbonate + propionic acid 20-35°C, solvent-free Concentrated liquid, powder High concentration, low water content, scalable Requires gas evacuation system
2. Ammonia Gas Reaction in Dual Reactor Gaseous ammonia + propionic acid 110°C, pressure 0.6-1.2 MPa, dual reactors Crystals, powder High purity, efficient heat use, environmentally friendly Complex reactor setup
3. Aqueous Ammonia Neutralization Aqueous ammonia + propionic acid Ambient to moderate temp, aqueous Dilute liquid solution Simple process High water content, difficult powder production

Research Findings and Notes

  • The solvent-free reaction of ammonium bicarbonate with propionic acid is preferred for industrial-scale production due to its ability to produce high-concentration solutions suitable for further processing into powders, which are more convenient for use as preservatives in food and animal feed.
  • The dual-reactor ammonia gas method offers improved purity and yield and uses the exothermic heat efficiently, reducing energy consumption. It also allows continuous operation with minimal waste and environmental impact.
  • The aqueous ammonia method, while simpler, is less efficient for producing concentrated or powdered forms and is generally used in smaller-scale or less demanding applications.
  • Powdered this compound products prepared by mixing with carriers such as vermiculite or silica exhibit sustained release and improved antifungal efficacy, making them valuable for long-term preservation applications.

Q & A

Q. How can the purity of ammonium dipropionate be determined using HPLC, and what system suitability criteria are critical for reliable results?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a reverse-phase C18 column (e.g., LiChrospher RP-18, 5 µm) and a mobile phase of acetonitrile-methanol-ammonium phosphate buffer is recommended. System suitability requires a resolution ≥3.0 between analyte peaks, tailing factor ≤1.5, and relative standard deviation (RSD) ≤2% for repeatability. Quantify impurities using the formula: Impurity %=(rUrT)×(1F)×100\text{Impurity \%} = \left(\frac{r_U}{r_T}\right) \times \left(\frac{1}{F}\right) \times 100

    where rUr_U = peak area of impurity, rTr_T = total peak areas, and FF = response factor .

Q. What experimental designs are suitable for evaluating this compound’s impact on animal feed digestibility?

  • Methodological Answer : A 2×2 factorial randomized design is effective. For example, test variables like diet fractionation (once vs. twice daily) and this compound inclusion (0% vs. 0.3%). Measure outcomes such as dry matter intake (DMI), average daily gain (ADG), and apparent digestibility via total fecal collection. Statistical analysis should include ANOVA with post-hoc Tukey tests to compare treatment means .

Q. How can residual ammonia from this compound degradation be quantified in environmental samples?

  • Methodological Answer : Use ion-selective electrodes or fluorimetric sensors with pH-sensitive dyes. Calibrate sensors using standard ammonia solutions (0.1–10 ppm). For biological matrices, employ derivatization with o-phthalaldehyde followed by HPLC-fluorescence detection (λex 340 nm, λem 455 nm) .

Advanced Research Questions

Q. How do enzyme kinetics models explain the inhibitory effects of this compound on catalase activity?

  • Methodological Answer : Conduct Lineweaver-Burk plots to assess competitive/non-competitive inhibition. Prepare substrate (H2O2) concentrations (1.5–2.5 mM) with varying this compound levels (e.g., 25–35 µM). Calculate KmK_m (Michaelis constant) and VmaxV_{max} using: 1v=KmVmax1[S]+1Vmax\frac{1}{v} = \frac{K_m}{V_{max}} \cdot \frac{1}{[S]} + \frac{1}{V_{max}}

A shift in KmK_m without VmaxV_{max} change indicates competitive inhibition .

Q. What statistical approaches resolve contradictions in this compound’s effects across studies (e.g., variable ADG in cattle)?

  • Methodological Answer : Apply meta-analysis with random-effects models to account for heterogeneity. Weight studies by sample size and precision (inverse variance). Use I<sup>2</sup> statistics to quantify inconsistency. Sensitivity analysis should exclude outliers (e.g., studies with non-standardized dosing) .

Q. How can impurity profiling of this compound be optimized for trace-level contaminants?

  • Methodological Answer : Use ultra-HPLC (UHPLC) with tandem mass spectrometry (MS/MS). Employ a gradient elution (0.1% formic acid in water/acetonitrile) and electrospray ionization (ESI+). Validate limits of detection (LOD) and quantification (LOQ) via signal-to-noise ratios (S/N ≥3 for LOD, S/N ≥10 for LOQ). Confirm impurities using reference standards for dipropionate derivatives .

Methodological Notes

  • Factorial Designs : For multi-variable studies (e.g., diet composition × dosage), ensure power analysis (α=0.05, β=0.2) to determine sample size .
  • Data Validation : Cross-check chromatographic results with NMR or FTIR for structural confirmation of impurities .
  • Ethical Compliance : For animal studies, adhere to institutional guidelines for humane endpoints and sample size minimization .

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